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Introduction

Hexanitrohexaazaisowurtzitane, commonly known as CL-20, is a highly energetic material
with superior detonation performance compared to traditional explosives like HMX and RDX.[1]
Its caged molecular structure and numerous nitro groups contribute to its high density,
detonation velocity, and pressure.[1] Understanding the detonation behavior of CL-20 is critical
for its application in advanced energetic formulations and for ensuring safety. Computational
modeling provides a powerful tool to investigate the complex chemical and physical processes
that occur during detonation at the molecular level. These simulations offer insights into
decomposition mechanisms, reaction kinetics, and the equation of state (EOS) of detonation
products, which are often difficult to obtain through experimental methods alone.

This document provides detailed application notes and protocols for the computational
modeling of CL-20 detonation, intended for researchers in the field of energetic materials.

Key Detonation and Decomposition Properties of
CL-20
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The following tables summarize key quantitative data for CL-20 and its co-crystals, derived
from both computational and experimental studies.

Table 1: Calculated Detonation Properties of Pure CL-20 and Co-crystals

] ] Detonation
) Density Detonation
Material ) Pressure Reference
(glcm?) Velocity (m/s)
(GPa)
e-CL-20 2.04 > 9100 - [2][3]
CL-20/TNT Co- 101 Slightly lower Slightly lower )
crystal ' than pure CL-20 than pure CL-20
CL-20/HMX Co- Slightly lower n
crystal than pure CL-20
CL-20/TKX-50 Slightly lower Slightly lower

- [4]

Co-crystal than pure CL-20 than pure CL-20

Between CL-20

- - (5]
and ANTA

CL-20/DNDAP
Co-crystal

Table 2: Thermal Decomposition and Sensitivity Data
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. Impact L.
. Decompositio L Friction

Material Sensitivity o Reference

n Peak (°C) Sensitivity (%)

(H50, cm)

CL-20 321.5 15 100 [4]
CL-20/TNT Co-

222.6and 250.1 28 - [4]

crystal

CL-20/HMX Co-

Increased by

248.3 28.6 cm vs CL- 84 [4]
crystal 20
CL-
Reduced by 58%
20/TA/[CUu(ANQ) - - [6]
vs CL-20
2(NO3)2]

Experimental Protocols for Model Validation

Computational models of CL-20 detonation are validated against experimental data. Key

experimental techniques include:

Protocol 1: Thermal Decomposition Analysis using TGA-

FTIR and DSC

o Objective: To determine the thermal stability and decomposition products of CL-20.

e |nstrumentation:

o Thermogravimetric Analyzer (TGA) coupled with a Fourier Transform Infrared

Spectrometer (FTIR).

o Differential Scanning Calorimeter (DSC).

o Methodology:

o TGA-FTIR:

1. Place a small, precisely weighed sample (1-5 mg) of CL-20 into the TGA crucible.
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2. Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant
heating rate (e.g., 10 °C/min).

3. The TGA will record the mass loss of the sample as a function of temperature.

4. The evolved gases from the decomposition are simultaneously analyzed by the FTIR to
identify the chemical species produced.

o DSC:
1. Place a small, precisely weighed sample (1-3 mg) of CL-20 into a DSC pan and seal it.
2. Heat the sample at a constant rate (e.g., 10 °C/min) alongside an empty reference pan.

3. The DSC measures the heat flow to or from the sample relative to the reference,
identifying exothermic or endothermic transitions such as melting and decomposition.[4]

» Data Analysis: The TGA curve provides information on the decomposition temperatures and
stages. The FTIR spectra identify the gaseous decomposition products. The DSC curve
reveals the temperatures of phase transitions and the exothermicity of the decomposition.[7]

Protocol 2: Detonation Velocity Measurement

o Objective: To experimentally measure the detonation velocity of a CL-20 based explosive

formulation.
e Instrumentation:
o High-speed camera or streak camera.
o lonization probes or optical fibers.
o A cylindrical charge of the explosive.
o Methodology:

1. Prepare a cylindrical charge of the CL-20 formulation with a known density and diameter.
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2. Place ionization probes or optical fibers at precise, known distances along the length of
the charge.

3. Initiate the detonation at one end of the charge using a detonator.

4. The arrival of the detonation wave at each probe will generate a signal (an electrical pulse
for ionization probes or a light flash for optical fibers).

5. Record the time intervals between the signals from consecutive probes.

o Data Analysis: The detonation velocity is calculated by dividing the known distance between
the probes by the measured time interval for the detonation wave to travel that distance.

Computational Modeling Protocols

Protocol 3: Quantum Chemistry Calculations for Initial

Decomposition

o Objective: To investigate the initial unimolecular decomposition pathways and reaction
energetics of the CL-20 molecule.

o Software: Gaussian, GAMESS, or other quantum chemistry packages.

o Methodology:

o Level of Theory: Density Functional Theory (DFT) is a common choice.[7][8] A suitable
functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ) should be
selected based on literature precedents and desired accuracy.

o Geometry Optimization: Perform a geometry optimization of the ground state of the CL-20
molecule to find its minimum energy structure.

o Transition State Search: Identify potential initial decomposition reactions (e.g., N-NO2
bond homolysis, ring opening).[1][9] Use a transition state search algorithm (e.g., Berny
algorithm, Synchronous Transit-Guided Quasi-Newton) to locate the transition state
structure for each proposed reaction.
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o Frequency Analysis: Perform frequency calculations on the optimized ground state and
transition state structures. A true minimum will have all real frequencies, while a transition
state will have exactly one imaginary frequency corresponding to the reaction coordinate.

o Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from
the transition state to confirm that it connects the reactant (CL-20) and the desired
products of the initial decomposition step.

» Data Analysis: The energy difference between the transition state and the reactant gives the
activation energy for the reaction. The energy difference between the products and reactants
gives the reaction energy. This data helps to identify the most likely initial decomposition

pathways.

Protocol 4: Molecular Dynamics (MD) Simulations of
Detonation

o Objective: To simulate the detonation process at the atomistic level, observing the chemical
reactions and evolution of thermodynamic properties.

o Software: LAMMPS, GROMACS, or other MD packages.
e Methodology:

o Force Field: A reactive force field (e.g., ReaxFF) is essential for modeling chemical
reactions during detonation.[10][11][12] The force field parameters should be validated for
the specific energetic material. The COMPASS force field has also been used for non-
reactive simulations of CL-20 based systems.[13]

o System Setup:

1. Create a simulation box containing a significant number of CL-20 molecules, arranged
in a crystal lattice corresponding to the desired polymorph (e.g., e-CL-20).[13]

2. The size of the system should be large enough to minimize finite-size effects.

o Equilibration: Equilibrate the system at a desired initial temperature and pressure using an
appropriate thermostat and barostat (e.g., Nosé-Hoover).
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o Initiation of Detonation: Detonation can be initiated in several ways, including:
» Hot Spot: Creating a small, high-temperature region within the simulation box.

» Shock Wave: Applying a shock wave to the system by driving a piston or using a moving
window.[9][14]

o Production Run: Run the simulation for a sufficient duration to observe the propagation of
the detonation wave, the formation of intermediate and final products, and the evolution of
temperature, pressure, and density.

o Data Analysis:

o Reaction Analysis: Track the formation and consumption of different chemical species over
time to understand the reaction network.

o Thermodynamic Properties: Calculate the detonation velocity from the speed of the shock
front, and the detonation pressure from the average pressure in the detonation products
region (the Chapman-Jouguet state).

o Equation of State (EOS): The relationship between pressure, volume, and temperature of
the detonation products can be extracted from the simulation data to develop or validate
an EOS model.[15]

Visualizations
Decomposition Pathway of CL-20
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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